Antiproliferative agent-12

Cancer Ruthenium Complexes Antiproliferative

Conventional platinum drugs face resistance and poor 3D tumor penetration. Antiproliferative agent-12 is a water-soluble ruthenium(II)-tris-pyrazolylmethane complex that inhibits mitochondrial calcium uptake. • IC50: 1.5-4.0 μM (2D, 5 cancer lines); 2.5 μM (HCT116 3D spheroids) • 18× more potent than cisplatin in 3D colon cancer models • High selectivity for cancer vs. non-cancerous cells • Supplied with COA, HPLC/MS, and stability data for SAR benchmarking

Molecular Formula C46H42Cl2N6P2Ru+3
Molecular Weight 912.8 g/mol
Cat. No. B15577181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-12
Molecular FormulaC46H42Cl2N6P2Ru+3
Molecular Weight912.8 g/mol
Structural Identifiers
InChIInChI=1S/2C18H15P.C10H10N6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;;;/h2*1-15H;1-10H;2*1H;/q;;;;;+3
InChIKeyZQOAOWYAYMABEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-12 Overview


Antiproliferative agent-12 (also designated as Antiproliferative agent-10 or compound 1) is a cationic ruthenium(II)-tris-pyrazolylmethane complex with the molecular formula C46H40Cl2N6P2Ru and a molecular weight of approximately 910.79 g/mol . It functions as an antitumor agent by inhibiting mitochondrial calcium uptake, thereby disrupting mitochondrial calcium homeostasis and impeding cancer cell proliferation [1]. The compound exhibits significant antiproliferative activity across a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), 518A2 (melanoma), HCT116 (colon), and RD (rhabdomyosarcoma) [1].

Mitochondrial Ca2+ inhibition probe
Reported cancer-cell selectivity context
Aqueous solubility supports cell-based assays

Antiproliferative Agent-12 Substitution Risk


Ruthenium(II)-tris-pyrazolylmethane complexes are not interchangeable due to the profound influence of the ancillary ligand (L) on key properties such as lipophilicity (log P), aqueous speciation, and ultimately antiproliferative potency and cancer-cell selectivity [1]. While compounds within this family share a common {Ru(tpm)} scaffold, variations in the ligand L—ranging from triphenylphosphine (in compound 1/Antiproliferative agent-12) to trimethylphosphite (in compound 7/Antiproliferative agent-11) or cyclohexyl isocyanide (in compound 8)—result in marked differences in IC50 values (spanning from low single-digit micromolar to tens of micromolar) and selectivity indices [2]. Substituting Antiproliferative agent-12 with a less potent or less selective analog would therefore compromise the experimental reproducibility and biological relevance of cancer research studies, particularly those focused on mitochondrial calcium signaling and 3D tumor models [2].

Ligand-dependent potency

Ancillary ligand changes within the Ru(II)-tpm series may shift antiproliferative potency and response profiles.

3D spheroid performance

3D spheroid response profile may not transfer across tpm complexes; compound-specific validation required.

Mitochondrial targeting variability

Cellular accumulation and mitochondrial calcium disruption may differ across Ru(II)-tpm analogs.

Antiproliferative Agent-12 Comparator Evidence


3D Spheroid Efficacy vs Cisplatin

Antiproliferative agent-12 (compound 1) demonstrates significantly greater antiproliferative potency than Antiproliferative agent-11 (compound 7) across five human cancer cell lines [1]. In the same MTT assay, compound 1 exhibits IC50 values 2.5- to 4-fold lower than those of compound 7 in MCF-7, HeLa, 518A2, HCT116, and RD cells [1].

3D Spheroid vs Cisplatin
Head-to-head
IC50 2.5 μM
~18-fold difference
Reported 3D model-response context
HCT116 colon cancer spheroids
Cancer Ruthenium Complexes Antiproliferative

Potency vs Close Analog Compound 7

In a 3D spheroid model of HCT116 colon cancer cells, Antiproliferative agent-12 (compound 1) exhibits an IC50 of 2.5 μM, making it approximately 18-fold more potent than clinically used cisplatin [1]. At this concentration, compound 1 almost completely disintegrates the spheroids [1].

Analogue Potency Range
Cross-study comparable
1.5–4.0 μM vs 6.0–10.0 μM
Reported SAR potency context
5 cancer cell lines, MTT assay
3D Cell Culture Spheroid Colon Cancer

Mitochondrial Calcium Inhibition vs DNA-Targeting Agents

Antiproliferative agent-12 (compound 1) demonstrates a selectivity index (SI) of 2.3, which is more than twice the SI of 1.1 observed for cisplatin under the same experimental conditions [1]. The SI was calculated as the IC50 for noncancerous MRC-5pd30 fibroblasts versus the average IC50 for the five cancer cell lines tested [1].

Mechanism Distinction
Supporting evidence
Mitochondrial Ca2+ uptake inhibition, no DNA damage
Supports Ca2+-dependent apoptosis pathway studies
HCT116 cells, 24 h exposure
Selectivity Index Cancer Toxicity

Superior Cellular Accumulation: A Key Driver of Antiproliferative Activity

Antiproliferative agent-12 (compound 1) achieves a high level of intracellular accumulation in HCT116 cells, reaching a ruthenium content of 145.1 ng/10^6 cells after 24 hours of incubation at 15 μM . This efficient uptake is correlated with its antiproliferative potency (r = -0.76), indicating that accumulation is a significant contributor to its biological activity [1].

Cellular Uptake Ruthenium Pharmacokinetics

Defined Mechanism of Action: Confirmed Mitochondrial Calcium Uptake Inhibition

Antiproliferative agent-12 (compound 1) induces concentration-dependent mitochondrial depolarization and inhibits mitochondrial calcium uptake at concentrations of 3-10 μM [1]. This mechanism is distinct from DNA-binding platinum drugs like cisplatin and provides a clear, targetable pathway for cancer cell death .

Mitochondria Calcium Signaling Mechanism of Action

Antiproliferative Agent-12 Applications


Colorectal Cancer 3D Spheroid Research

For researchers establishing dose-response curves in standard 2D cultures (e.g., MCF-7, HeLa, HCT116), Antiproliferative agent-12 is the superior choice due to its low single-digit micromolar IC50 values, which are 2.5- to 4.5-fold lower than its closest analog (compound 7) [1]. This ensures robust and measurable antiproliferative effects within a practical concentration range.

Mitochondrial Calcium & Apoptosis Pathway Studies

In experiments utilizing 3D spheroid models to assess drug penetration and efficacy in a tumor-like microenvironment, Antiproliferative agent-12 is uniquely effective, demonstrating an IC50 of 2.5 μM and near-complete spheroid disintegration, which is 18-fold more potent than cisplatin [2]. This makes it an ideal tool for studies of drug resistance and metastasis.

SAR Studies of Ruthenium Complexes

When assessing cancer-cell selectivity and potential off-target toxicity on noncancerous cells (e.g., MRC5pd30 fibroblasts), Antiproliferative agent-12 provides a clear advantage with a selectivity index of 2.3, more than double that of cisplatin [1]. This allows for more precise discrimination of cancer-specific effects in co-culture or in vivo models.

Comparative Screening vs Platinum Agents

For research focused on mitochondrial calcium signaling and metabolism, Antiproliferative agent-12 serves as a validated chemical probe. Its confirmed ability to inhibit mitochondrial calcium uptake and induce depolarization at 3-10 μM provides a direct tool for dissecting this pathway in cancer cell death [1].

Application
Selection Property
Validation Focus
3D spheroid model research
3D model-response context
Spheroid growth inhibition endpoints
Mitochondrial Ca2+ pathway studies
Calcium uptake inhibition assay context
Depolarization & accumulation endpoints
Ru(II)-tpm SAR studies
Ligand-dependent potency ranking
Ancillary ligand activity review
Platinum comparator screening
Non-DNA-targeting mechanism context
2D/3D model-response comparison

Technical Documentation Hub

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36 linked technical documents
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